molecular formula C7H7FN2O B067083 2-Amino-3-fluorobenzamide CAS No. 187805-54-5

2-Amino-3-fluorobenzamide

Cat. No.: B067083
CAS No.: 187805-54-5
M. Wt: 154.14 g/mol
InChI Key: LBOUEEMTFKPGKI-UHFFFAOYSA-N
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Description

2-Amino-3-fluorobenzamide is an organic compound with the molecular formula C7H7FN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the second position and a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-fluorobenzamide typically involves the following steps:

    Starting Material: The process begins with 2-fluoroaniline.

    Amidation: The 2-fluoroaniline undergoes an amidation reaction with a suitable carboxylic acid derivative, such as benzoyl chloride, in the presence of a base like triethylamine.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity, thereby increasing the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted benzamides.

    Oxidation Products: Corresponding nitro or hydroxyl derivatives.

    Reduction Products: Amino derivatives with reduced functional groups.

Scientific Research Applications

2-Amino-3-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Amino-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • 2-Amino-4-fluorobenzamide
  • 3-Amino-2-fluorobenzamide
  • 2-Amino-5-fluorobenzamide

Comparison:

  • 2-Amino-3-fluorobenzamide is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and interaction with biological targets.
  • 2-Amino-4-fluorobenzamide and 2-Amino-5-fluorobenzamide have different substitution patterns, leading to variations in their chemical and biological properties.
  • 3-Amino-2-fluorobenzamide has the amino and fluorine groups swapped, which can result in different reactivity and binding characteristics.

Properties

IUPAC Name

2-amino-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOUEEMTFKPGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570545
Record name 2-Amino-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187805-54-5
Record name 2-Amino-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2-amino-3-fluorobenzoic acid (1.55 g, 10 mmol) in DMF (5 mL) at rt were added hydroxybenzatriazole (2.0 g, 13 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (2.3 g, 12 mmol), ammonium chloride (2.3 g, 42 mmol), and DIEA (7.5 ml, 42 mmol). The mixture was purged with nitrogen and stirred for 6 h. The mixture was then poured into water and extracted with EtOAc (3×50 mL). The combined extracts were washed with brine (2×20 mL), dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was treated with DCM (10 mL) resulting in a precipitate that was collected by filtration to afford 2-amino-3-fluorobenzamide (670 mg). LC-MS (ESI) m/z 155 (M+H+)
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 8-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (2.00 g, 0.0110 mol) in 1,4-Dioxane (25 mL, 0.32 mol) was treated with ammonia (20 mL, 0.5 M in dioxane) and warmed to 60° C. for 2 h (dry ice cold finger). Additional ammonia (20 mL) was added and after 1 h at 60° C., solvent was evaporated to afford title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-3-fluorobenzamide
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2-Amino-3-fluorobenzamide
Reactant of Route 4
2-Amino-3-fluorobenzamide
Reactant of Route 5
2-Amino-3-fluorobenzamide
Reactant of Route 6
2-Amino-3-fluorobenzamide

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